Pseudoisocyanine iodide

描述

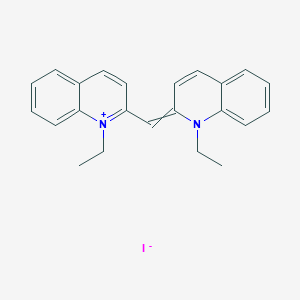

Structure

3D Structure of Parent

属性

IUPAC Name |

(2E)-1-ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]quinoline;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N2.HI/c1-3-24-20(15-13-18-9-5-7-11-22(18)24)17-21-16-14-19-10-6-8-12-23(19)25(21)4-2;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYRVMSXMHEDTL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1/C(=C/C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20766-49-8 (Parent) | |

| Record name | Pseudoisocyanine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000977968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90883627 | |

| Record name | 1,1'-Diethyl-2,2'-cyanine iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

977-96-8, 63902-24-9 | |

| Record name | Pseudoisocyanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=977-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudoisocyanine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000977968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudoisocyanine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063902249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudoisocyanin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinolinium, 1-ethyl-2-[(1-ethyl-2(1H)-quinolinylidene)methyl]-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Diethyl-2,2'-cyanine iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-2-[(1-ethyl-2(1H)-quinolylidene)methyl]quinolinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PSEUDOISOCYANINE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRU7LG9LNL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pseudoisocyanine Iodide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoisocyanine (B1232315) iodide (PIC), a member of the cyanine (B1664457) dye family, is a cationic polymethine dye renowned for its unique photophysical properties, most notably its propensity to form J-aggregates. These aggregates exhibit a distinct, sharp, and red-shifted absorption band (J-band) compared to the monomeric form, a phenomenon of significant interest in various scientific and technological fields. This technical guide provides an in-depth overview of the core basic properties of pseudoisocyanine iodide, including its physicochemical characteristics, spectral properties, and the mechanism of J-aggregate formation. Detailed experimental protocols and data are presented to assist researchers in utilizing this versatile dye in their work.

Core Physicochemical Properties

This compound is a stable, crystalline solid under standard conditions. Its fundamental properties are summarized in the table below.

| Property | Value | Citation(s) |

| Chemical Name | 1,1'-Diethyl-2,2'-cyanine iodide | [1][2] |

| Synonyms | PIC, Decynium 22, Diethylcyanine iodide | [1] |

| CAS Number | 977-96-8 | [1][2] |

| Molecular Formula | C₂₃H₂₃IN₂ | [1] |

| Molecular Weight | 454.35 g/mol | [1] |

| Appearance | Red crystalline solid | [1] |

| Melting Point | 273 °C (decomposes) | |

| Chemical Structure |

Solubility

| Solvent | Solubility | Citation(s) |

| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | [3] |

| Ethanol | Soluble | [3] |

| Dimethylformamide (DMF) / Methanol (1:1) | Soluble | |

| Water | Sparingly soluble; solubility influences J-aggregation.[4] | [4] |

| Chloroform | Data not readily available |

Spectral and Photophysical Properties

The defining characteristic of this compound is the dramatic change in its optical properties upon aggregation. The monomeric form exhibits a broad absorption band, while the J-aggregates are characterized by a sharp, intense, and red-shifted absorption and emission.

Monomer Properties

In dilute solutions, where the dye exists predominantly as monomers, it exhibits typical cyanine dye spectral characteristics.

| Property | Value | Conditions | Citation(s) |

| Absorption Maximum (λ_abs) | ~523 - 525 nm | Ethanol / Aqueous Buffer | [2][3] |

| Molar Absorptivity (ε) | 53,500 M⁻¹cm⁻¹ at 523 nm | Tris-HCl buffer (pH 7.0) | [3] |

| Emission Maximum (λ_em) | Broad emission, peak not well-defined | - | |

| Fluorescence Quantum Yield (Φ_F) | Very low (~0.012%) | - | [3] |

| Excited-State Lifetime (τ) | Data not readily available | - |

J-Aggregate Properties

Upon increasing concentration in aqueous solutions or in the presence of certain salts or templates, this compound self-assembles into J-aggregates with distinct spectral properties.

| Property | Value | Conditions | Citation(s) |

| Absorption Maximum (λ_abs) | ~573 nm (J-band) | Aqueous NaCl solution | [5][6] |

| Emission Maximum (λ_em) | ~573 nm | Aqueous NaCl solution | [5] |

| Fluorescence Quantum Yield (Φ_F) | ~28% | Aqueous NaCl solution | [7][8][9] |

| Excited-State Lifetime (τ) | ~310 ps | Aqueous NaCl solution | [7][8][9] |

J-Aggregate Formation

The formation of J-aggregates is a concentration-dependent, self-assembly process. In aqueous solutions, as the concentration of this compound surpasses a critical value, the monomeric units begin to form ordered, head-to-tail assemblies. This specific arrangement leads to strong excitonic coupling between the chromophores, resulting in the characteristic narrow and red-shifted J-band. The process can be influenced by factors such as the presence of salts (e.g., NaCl, KI), which screen the electrostatic repulsion between the cationic dye molecules, and the use of templates like polymers or DNA.[4][10]

Experimental Protocols

Preparation of a Stock Solution

A standard protocol for preparing a this compound stock solution for spectroscopic studies is as follows:

-

Weigh out the desired amount of this compound powder.

-

Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO) or a buffer solution (e.g., 10 mM NaCl, 5 mM TRIS, pH 7.0).[2]

-

To ensure complete dissolution, especially in aqueous buffers, sonicate the solution for approximately 1 hour at 60 °C.[2]

-

Allow the solution to cool to room temperature.

-

Filter the solution through a 0.2 µm syringe filter to remove any undissolved particles.[2]

-

Determine the final concentration of the stock solution by measuring its absorbance at the monomer absorption maximum (~523 nm) and using the molar extinction coefficient (ε = 53,500 M⁻¹cm⁻¹).[2]

-

Store the stock solution protected from light.

Induction of J-Aggregation in Aqueous Solution

To induce the formation of J-aggregates for spectroscopic analysis, the following procedure can be followed:

-

Prepare a dilute aqueous solution of this compound from the stock solution.

-

To this solution, add a concentrated solution of a salt, such as NaCl, to achieve the desired final salt concentration (e.g., 0.2 M). The salt facilitates the aggregation process.[5]

-

Alternatively, increase the concentration of the dye in the aqueous solution to exceed the critical aggregation concentration.

-

The formation of J-aggregates can be monitored by observing the appearance of the characteristic red-shifted J-band in the UV-Vis absorption spectrum at approximately 573 nm.[6]

Fluorescence Spectroscopy

A typical workflow for acquiring fluorescence spectra of this compound is outlined below:

-

Sample Preparation: Prepare the this compound solution (either monomeric or with J-aggregates) in a fluorescence-grade cuvette.

-

Instrument Setup:

-

Turn on the fluorescence spectrophotometer and allow the lamp to warm up.

-

Set the excitation wavelength. For exciting the monomer, a wavelength near its absorption maximum (e.g., 523 nm) is typically used.[2]

-

Set the excitation and emission slit widths to control the spectral resolution and signal-to-noise ratio. A slit width of 5 nm is a common starting point.[2]

-

-

Data Acquisition:

-

Record a blank spectrum using the solvent alone to account for any background signal.

-

Record the fluorescence emission spectrum of the this compound sample. The emission range should cover the expected emission wavelengths (e.g., 540 nm to 800 nm).[2]

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectrum.

-

Correct the spectra for instrumental responses and inner filter effects, especially for concentrated solutions.

-

From the corrected spectrum, determine the emission maximum, and if required, calculate the fluorescence quantum yield and lifetime using appropriate methods and standards.

-

Applications

The unique spectral properties of this compound and its J-aggregates make it a valuable tool in various research areas:

-

Fluorescent Probes: Used in biological imaging and sensing applications.

-

J-Aggregate Studies: Serves as a model system for investigating the fundamental principles of excitonic coupling and self-assembly.

-

Non-linear Optics: The high third-order optical nonlinearity of J-aggregates is explored in the development of optical devices.

-

Energy Transfer Studies: The efficient energy migration within J-aggregates is utilized in artificial light-harvesting systems.

Conclusion

This compound is a versatile cyanine dye with rich and complex photophysical behavior. Its ability to form J-aggregates with distinct and tunable optical properties has made it a subject of intense research and a valuable tool in diverse scientific disciplines. This technical guide provides a foundational understanding of its core properties and experimental methodologies, enabling researchers to effectively harness its potential in their studies. Further investigation into its solubility in a wider range of solvents and more detailed characterization of its photophysical parameters under various conditions will continue to expand its utility.

References

- 1. Room-temperature fluorescence lifetime of pseudoisocyanine (PIC) J excitons with various aggregate morphologies in relation to microcavity polariton formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and optical variation of pseudoisocyanine aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding Self-Assembled Pseudoisocyanine Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. functmaterials.org.ua [functmaterials.org.ua]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

The Dawn of a Chromatic Probe: A Technical Guide to the Discovery and History of Pseudoisocyanine Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core applications of Pseudoisocyanine (PIC) iodide, a seminal member of the cyanine (B1664457) dye family. From its serendipitous discovery in the mid-19th century to its pivotal role in the understanding of molecular aggregation and its contemporary use as a fluorescent probe in cellular biology, this document traces the evolution of this remarkable molecule. Detailed experimental protocols for its synthesis and application, alongside a quantitative summary of its photophysical properties and visualizations of its utility in probing biological signaling pathways, are presented to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development.

A Journey Through Time: The History of Cyanine Dyes and the Emergence of Pseudoisocyanine

The story of Pseudoisocyanine iodide is intrinsically linked to the broader history of cyanine dyes, a class of synthetic dyes that revolutionized photography and later became indispensable tools in biomedical research.

The journey began in 1856 when English chemist C. H. Greville Williams first synthesized "cyanine" (from the Greek kyanos, meaning dark blue) by reacting quinoline (B57606) with amyl iodide and caustic soda. While this initial discovery did not find immediate application in the textile industry due to poor lightfastness, it laid the foundation for a new class of intensely colored compounds.

A pivotal moment arrived in 1873 when German photochemist Hermann Wilhelm Vogel discovered that adding a cyanine dye to photographic emulsions extended their sensitivity beyond the blue and violet regions of the spectrum to include green light. This phenomenon, termed "spectral sensitization," was a watershed moment in the history of photography, enabling the development of orthochromatic and, eventually, panchromatic films.

Building on this momentum, the early 20th century saw significant advancements in the synthesis of new cyanine dyes with varying chain lengths and heterocyclic nuclei, largely driven by the work of chemists like Walter Koenig . This era of exploration led to the synthesis of a plethora of cyanine dyes with tailored absorption and emission properties.

It was within this context of fervent research that 1,1'-diethyl-2,2'-cyanine iodide , later known as Pseudoisocyanine (PIC) iodide , was synthesized. While the exact date and attribution of its very first synthesis are not definitively documented in a single seminal publication, its preparation follows the general principles of cyanine dye synthesis established during that period. The key breakthrough associated with this compound came in the mid-1930s when G. Scheibe and E. Jelley , independently, made a remarkable discovery. They observed that concentrated aqueous solutions of Pseudoisocyanine formed aggregates that exhibited a new, sharp, and intense absorption band at a longer wavelength than the monomer. These aggregates, which became known as J-aggregates (after Jelley), represented a new state of matter where dye molecules self-assembled into ordered, one-dimensional polymeric chains with unique excitonic properties. This discovery of J-aggregation opened up new avenues of research into the collective optical properties of molecular assemblies and their potential applications in areas ranging from energy transfer to nonlinear optics.

Physicochemical and Photophysical Properties

This compound is a cationic dye with the chemical formula C₂₃H₂₃IN₂ and a molecular weight of 454.35 g/mol . Its structure consists of two quinoline heterocyclic nuclei linked by a single methine bridge, with ethyl groups attached to the nitrogen atoms.

Data Presentation: Photophysical Properties

The photophysical properties of this compound are highly dependent on its concentration and environment, transitioning between a monomeric state and J-aggregates. The key quantitative data are summarized in the table below for easy comparison.

| Property | Monomer | J-Aggregate (in aqueous solution) |

| Absorption Maximum (λ_max) | ~524 nm | ~573 nm |

| Molar Extinction Coefficient (ε) | ~54,000 M⁻¹cm⁻¹ at 524 nm[1] | Varies with aggregate size and solvent |

| Emission Maximum (λ_em) | ~540 nm | ~575 nm |

| Stokes Shift | ~16 nm | ~2 nm |

| Fluorescence Quantum Yield (Φ_F) | Low (~0.01-0.05) | Significantly enhanced (can reach ~0.3-0.5) |

| Fluorescence Lifetime (τ) | Short (picoseconds to a few nanoseconds) | Longer (can be several nanoseconds) |

Experimental Protocols

Historical Synthesis of 1,1'-Diethyl-2,2'-cyanine Iodide (Conceptual)

While a detailed, step-by-step protocol from a single historical source is elusive, the synthesis of this compound can be conceptually reconstructed based on the established methods for cyanine dyes from the early 20th century, particularly the work of W. H. Mills. The general principle involves the condensation of two heterocyclic quaternary salts.

Materials:

-

Lepidine (4-methylquinoline)

-

Quinaldine (B1664567) (2-methylquinoline)

-

Ethyl iodide

-

Base (e.g., sodium ethoxide in ethanol, or pyridine)

-

Solvent (e.g., ethanol, pyridine)

Methodology:

-

Quaternization of Heterocycles:

-

React lepidine with ethyl iodide to form 1-ethyl-4-methylquinolinium (B11710019) iodide.

-

React quinaldine with ethyl iodide to form 1-ethyl-2-methylquinolinium (B372601) iodide.

-

The reactions are typically carried out by heating the reactants in a sealed tube or under reflux.

-

-

Condensation Reaction:

-

A mixture of 1-ethyl-4-methylquinolinium iodide and 1-ethyl-2-methylquinolinium iodide is heated in the presence of a base.

-

The base facilitates the deprotonation of the methyl group of one of the quaternary salts, which then acts as a nucleophile, attacking the C2 or C4 position of the other quinolinium ring.

-

The reaction mixture is heated for a specific duration to drive the condensation and formation of the cyanine dye.

-

-

Purification:

-

The crude product is isolated by filtration after cooling the reaction mixture.

-

Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol, to obtain the crystalline this compound.

-

Preparation of this compound Stock Solution for Microscopy

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), high purity

-

Phosphate-buffered saline (PBS) or appropriate cell culture medium

-

Vortex mixer

-

Microcentrifuge

Methodology:

-

Prepare a 1-5 mM stock solution of this compound by dissolving the powder in high-purity DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Centrifuge the stock solution at high speed for 5-10 minutes to pellet any undissolved particulates.

-

Carefully collect the supernatant. This is the stock solution.

-

Store the stock solution at -20°C, protected from light. For working solutions, dilute the stock solution in PBS or cell culture medium to the desired final concentration (typically in the low micromolar range) immediately before use.

Staining of Live Cells to Measure Mitochondrial Membrane Potential

This protocol is adapted from established methods for other cationic fluorescent dyes like JC-1, which also accumulate in mitochondria based on membrane potential.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

This compound working solution (e.g., 1-10 µM in cell culture medium)

-

Cell culture medium (pre-warmed to 37°C)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets (e.g., for green and red fluorescence)

-

Positive control (optional): A mitochondrial uncoupler like CCCP (carbonyl cyanide 3-chlorophenylhydrazone)

Methodology:

-

Grow cells to the desired confluency on a suitable imaging substrate.

-

Remove the culture medium and wash the cells once with pre-warmed PBS.

-

Replace the PBS with the pre-warmed this compound working solution.

-

Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

(Optional) For a positive control for depolarization, treat a separate sample of cells with CCCP (e.g., 10 µM) for 5-10 minutes prior to or during staining.

-

After incubation, gently wash the cells twice with pre-warmed PBS or cell culture medium to remove excess dye.

-

Add fresh, pre-warmed cell culture medium or an imaging buffer to the cells.

-

Immediately image the cells using a fluorescence microscope.

-

In healthy cells with a high mitochondrial membrane potential, this compound will form J-aggregates within the mitochondria, resulting in a characteristic red/orange fluorescence.

-

In apoptotic or unhealthy cells with a low mitochondrial membrane potential, the dye will remain in its monomeric form in the cytoplasm, exhibiting green fluorescence.

-

-

The ratio of red to green fluorescence intensity can be used as a qualitative or semi-quantitative measure of the mitochondrial membrane potential.

Applications in Probing Biological Signaling Pathways

The unique photophysical properties of this compound, particularly its potential-dependent aggregation in mitochondria, make it a valuable tool for investigating cellular signaling pathways, primarily those related to apoptosis and cellular transport.

Monitoring Apoptosis through Mitochondrial Membrane Potential

A hallmark of the early stages of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). The intrinsic pathway of apoptosis is initiated by various cellular stresses, leading to the opening of the mitochondrial permeability transition pore and the dissipation of the proton gradient across the inner mitochondrial membrane.

This compound can be used to visualize this critical event. In healthy cells, the high negative potential across the inner mitochondrial membrane drives the accumulation of the cationic dye within the mitochondrial matrix. The high local concentration of the dye promotes the formation of J-aggregates, which exhibit a distinct red fluorescence. Upon the initiation of apoptosis and the collapse of the mitochondrial membrane potential, the dye is no longer sequestered in the mitochondria and disperses throughout the cytoplasm in its monomeric form, which fluoresces in the green region of the spectrum. This shift from red to green fluorescence provides a clear and visually striking indicator of apoptosis induction.

Caption: Apoptosis signaling and PIC-Iodide fluorescence.

Probing Cellular Transport Mechanisms

This compound has also been identified as an inhibitor of organic cation transporters (OCTs), a family of transmembrane proteins responsible for the transport of a wide range of endogenous and exogenous cationic compounds. This inhibitory activity allows the use of this compound as a probe to study the function and kinetics of these transporters. By measuring the uptake of known OCT substrates in the presence and absence of this compound, researchers can elucidate the contribution of specific transporters to cellular uptake and efflux processes. This is particularly relevant in drug development, where understanding drug-transporter interactions is crucial for predicting pharmacokinetics and potential drug-drug interactions.

Caption: Inhibition of OCT by PIC-Iodide.

Conclusion

From its origins as a photographic sensitizer (B1316253) to its current role as a sophisticated fluorescent probe, this compound has had a rich and impactful history. Its unique ability to form J-aggregates with distinct photophysical properties has not only contributed to our fundamental understanding of molecular self-assembly but has also provided researchers with a powerful tool to investigate critical cellular processes. This technical guide has provided a comprehensive overview of the discovery, properties, and applications of this compound, with the aim of equipping researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile molecule in their endeavors. The continued exploration of this compound and its derivatives promises to yield further insights into the complex signaling pathways that govern cellular life and death.

References

Synthesis of Pseudoisocyanine Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway of Pseudoisocyanine iodide, a symmetrical monomethine cyanine (B1664457) dye. Valued for its unique photophysical properties and ability to form J-aggregates, this compound is a significant tool in various scientific domains. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, quantitative data, and visual representations of the chemical processes.

Overview of the Synthesis Pathway

The synthesis of this compound (1,1'-diethyl-2,2'-cyanine iodide) is a two-step process rooted in the chemistry of quinoline (B57606) derivatives. The overall strategy involves the quaternization of two distinct methylated quinoline precursors, followed by a base-catalyzed condensation reaction to form the final cyanine dye.

The logical flow of the synthesis can be visualized as follows:

Caption: High-level overview of the two-step synthesis process for this compound.

Experimental Protocols

The synthesis is divided into two primary experimental procedures: the formation of the N-ethylquinolinium iodide intermediates and their subsequent condensation to yield the final product.

Step 1: Synthesis of Quaternary Ammonium (B1175870) Iodide Intermediates

This step involves the quaternization of the nitrogen atom in the quinoline ring of both lepidine (4-methylquinoline) and quinaldine (2-methylquinoline) using an ethylating agent, typically ethyl iodide.

Experimental Workflow:

Caption: Parallel synthesis workflow for the quaternized intermediates.

Methodology:

-

Reaction Setup: In separate round-bottom flasks, dissolve equimolar amounts of lepidine and quinaldine in a suitable solvent such as ethanol.

-

Addition of Ethylating Agent: To each flask, add a slight excess (approximately 1.1 equivalents) of ethyl iodide.

-

Reaction Conditions: The reaction mixtures are heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixtures are cooled to room temperature, and then further chilled in an ice bath to induce crystallization of the quaternary ammonium iodide salts. The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol or diethyl ether to remove unreacted starting materials, and dried under vacuum.

Step 2: Condensation to form this compound

The final step is the base-catalyzed condensation of the two synthesized quaternary ammonium salts: 1-ethyl-4-methylquinolinium iodide (from lepidine) and 1-ethyl-2-methylquinolinium iodide (from quinaldine).

Reaction Pathway:

Caption: The condensation of the two quaternary salts to form the final product.

Methodology:

-

Reaction Setup: In a round-bottom flask, suspend equimolar amounts of 1-ethyl-4-methylquinolinium iodide and 1-ethyl-2-methylquinolinium iodide in ethanol.

-

Addition of Base: A solution of a suitable base, such as sodium hydroxide (B78521) in ethanol or triethylamine, is added dropwise to the stirred suspension. The base facilitates the deprotonation of the methyl group, initiating the condensation.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The formation of the intensely colored this compound can be observed as the reaction progresses.

-

Isolation and Purification: After the reaction is complete, the mixture is cooled to room temperature and then chilled to induce precipitation of the crude product. The precipitate is collected by filtration, washed with cold ethanol and then water to remove inorganic salts and unreacted starting materials. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final this compound as a crystalline solid.

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of this compound.

Table 1: Reactant and Product Properties

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| Lepidine | 4-methylquinoline | C₁₀H₉N | 143.19 |

| Quinaldine | 2-methylquinoline | C₁₀H₉N | 143.19 |

| Ethyl Iodide | Iodoethane | C₂H₅I | 155.97 |

| 1-Ethyl-4-methylquinolinium iodide | - | C₁₂H₁₄IN | 299.15 |

| 1-Ethyl-2-methylquinolinium iodide | - | C₁₂H₁₄IN | 299.15 |

| This compound | 1,1'-diethyl-2,2'-cyanine iodide | C₂₃H₂₃IN₂ | 454.35 |

Table 2: Typical Reaction Parameters

| Step | Parameter | Value | Notes |

| Quaternization | Molar Ratio (Quinoline:Ethyl Iodide) | 1 : 1.1 | A slight excess of the ethylating agent ensures complete reaction. |

| Solvent | Ethanol | Other polar solvents can also be used. | |

| Temperature | Reflux (approx. 78 °C) | Provides sufficient energy for the Sₙ2 reaction. | |

| Reaction Time | 2 - 4 hours | Can be monitored by TLC. | |

| Yield | Typically > 80% | Dependent on reaction conditions and purification. | |

| Condensation | Molar Ratio (LEI:QEI:Base) | 1 : 1 : 1.2 | A slight excess of base drives the reaction to completion. |

| Solvent | Ethanol | Methanol can also be used. | |

| Temperature | Reflux (approx. 78 °C) | - | |

| Reaction Time | 1 - 3 hours | Formation of the colored product is a visual indicator. | |

| Yield | 60 - 75% | Dependent on the purity of intermediates and reaction conditions. |

Conclusion

The synthesis of this compound, while involving classical organic reactions, requires careful control of reaction conditions to achieve high purity and yield. The procedures outlined in this guide provide a robust framework for the successful laboratory-scale preparation of this important cyanine dye. The provided quantitative data and visual workflows are intended to aid researchers in replicating and potentially optimizing this synthesis for their specific applications.

A Technical Guide to Pseudoisocyanine Iodide: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pseudoisocyanine (B1232315) iodide (PIC), a versatile cyanine (B1664457) dye with significant applications in various scientific fields, including as a photographic sensitizer (B1316253) and a fluorescent probe in biological systems. This document details its molecular structure, physicochemical properties, and relevant experimental methodologies.

Molecular Structure and Chemical Formula

Pseudoisocyanine iodide, also known as 1,1'-Diethyl-2,2'-cyanine iodide, is a cationic cyanine dye.[1][2] Its structure consists of two quinoline (B57606) rings linked by a methine bridge, with ethyl groups attached to the nitrogen atoms. The positive charge is delocalized across the conjugated system of the two quinoline rings and the methine bridge. The iodide ion acts as the counter-ion.

The chemical formula for this compound is C₂₃H₂₃IN₂ .[2][3]

Synonyms: 1,1'-Diethyl-2,2'-cyanine iodide, Decynium 22, Diethylcyanine iodide, Pseudocyanine iodide.[1][2]

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below. These properties are crucial for its application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₃IN₂ | [2][3] |

| Molecular Weight | 454.35 g/mol | [2][3] |

| CAS Number | 977-96-8 | [1][2] |

| Appearance | Powder or crystals | [2] |

| Melting Point | 273 °C (decomposes) | [2] |

| Maximum Absorption (λmax) | 524 nm (in ethanol) | [2] |

| Molar Extinction Coefficient (ε) | ≥25,000 at 487-495 nm (in ethanol) | [2] |

| SMILES String | [I-].CCN1\C(C=Cc2ccccc12)=C\c3ccc4ccccc4[n+]3CC | [2] |

| InChI Key | GMYRVMSXMHEDTL-UHFFFAOYSA-M | [2] |

Experimental Protocols

This compound is widely studied for its aggregation properties, particularly the formation of J-aggregates, which exhibit a sharp, red-shifted absorption band. Below are generalized protocols for preparing and characterizing PIC solutions and J-aggregates.

Preparation of this compound Solutions

Objective: To prepare a stock solution of monomeric this compound.

Materials:

-

This compound (CAS: 977-96-8)[4]

-

Spectroscopy-grade solvent (e.g., ethanol, methanol, or molecular biology-grade water)[4]

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh the desired amount of this compound powder in a clean, dry vial.

-

Add the appropriate volume of the chosen solvent to achieve the target concentration. For example, for a 1 mM stock solution, dissolve 4.54 mg of PIC in 10 mL of solvent.

-

Vortex the solution thoroughly until the solid is completely dissolved. Gentle sonication can be used to aid dissolution.

-

Store the stock solution in a dark, cool place to prevent photodegradation.

Induction of J-Aggregation

Objective: To induce the formation of J-aggregates from a monomeric PIC solution.

Materials:

-

This compound stock solution

-

Salt solution (e.g., potassium iodide (KI) or sodium chloride (NaCl))[4][5]

-

Buffer solution (if pH control is required)

-

UV-Vis Spectrophotometer

Procedure:

-

Dilute the PIC stock solution to the desired working concentration in the chosen solvent or buffer.

-

To induce aggregation, add a small volume of a concentrated salt solution to the PIC solution. The final salt concentration required will vary depending on the solvent and PIC concentration and should be determined empirically.

-

Allow the solution to incubate at a controlled temperature. The formation of J-aggregates can be monitored over time by observing the appearance of a new, sharp absorption band at a longer wavelength (typically around 570-580 nm).[6]

-

Acquire the UV-Vis absorption spectrum of the solution to confirm the formation of J-aggregates.

Spectroscopic Characterization

Objective: To characterize the optical properties of this compound monomers and J-aggregates.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Circular Dichroism (CD) Spectrometer

Procedure:

-

Absorbance Spectroscopy: Measure the absorbance spectrum of the PIC solution from approximately 300 nm to 800 nm to identify the characteristic absorption bands of the monomer (around 480-530 nm) and the J-aggregate (the "J-band").[4]

-

Fluorescence Spectroscopy:

-

Circular Dichroism Spectroscopy: For chiral J-aggregates, particularly those formed on a chiral template like DNA, measure the CD spectrum from 200 nm to 700 nm to observe any induced chirality in the aggregate structure.[4]

Biological Activity and Signaling Pathway

This compound is a known inhibitor of several organic cation transporters (OCTs) and the plasma membrane monoamine transporter (PMAT).[1] These transporters play a crucial role in the disposition of various endogenous amines and xenobiotics. The inhibitory action of PIC on these transporters can modulate neurotransmitter levels and the pharmacokinetics of certain drugs, which is relevant for its potential antidepressant activity.[1]

Figure 1. Inhibition of organic cation transporters by this compound.

This diagram illustrates that this compound blocks the function of organic cation transporters (OCT1, OCT2, OCT3) and the plasma membrane monoamine transporter (PMAT). These transporters are responsible for the cellular uptake of organic cations, including various neurotransmitters. By inhibiting these transporters, this compound can alter the extracellular concentrations of these signaling molecules.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1,1 -Diethyl-2,2 -cyanine iodide 97 977-96-8 [sigmaaldrich.com]

- 3. 1,1'-Diethyl-2,2'-cyanine iodide | C23H23IN2 | CID 5484462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structural and optical variation of pseudoisocyanine aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic Properties of Pseudoisocyanine Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoisocyanine (B1232315) iodide (PIC), a member of the cyanine (B1664457) dye family, is a versatile chromophore renowned for its pronounced tendency to form self-assembled aggregates with distinct spectroscopic properties. This technical guide provides an in-depth exploration of the spectroscopic characteristics of PIC, with a particular focus on its monomeric and aggregated states. The unique photophysical behaviors of its aggregates, particularly J- and H-aggregates, make PIC a valuable tool in various scientific domains, including as a model system for studying excitonic coupling, a sensitizer (B1316253) in photographic materials, and a fluorescent probe in biological systems. This document outlines the core spectroscopic properties, experimental methodologies for their characterization, and the underlying molecular arrangements that govern these phenomena.

Spectroscopic Properties

The spectroscopic behavior of Pseudoisocyanine iodide is highly dependent on its concentration and the surrounding environment. In dilute solutions, PIC typically exists as monomers, but as concentration increases or upon the addition of salts or interaction with templates like DNA, it self-assembles into dimers and higher-order aggregates known as H-aggregates and J-aggregates.[1] These different species exhibit unique absorption and emission characteristics.

Monomer

In its monomeric form, PIC displays a characteristic absorption spectrum with a main peak around 523-525 nm and a shoulder at approximately 490 nm.[2][3] The monomer is fluorescent, though its quantum yield is generally lower than that of its J-aggregate counterpart.

H-Aggregates

H-aggregates, or hypsochromically shifted aggregates, are typically formed at lower concentrations before the formation of J-aggregates. They are characterized by a blue-shifted absorption band relative to the monomer. This shift arises from a "face-to-face" or "card-stack" arrangement of the dye molecules, leading to strong parallel alignment of their transition dipole moments.[2] H-aggregates are generally non-fluorescent or weakly fluorescent.

J-Aggregates

The most striking spectroscopic feature of PIC is the formation of J-aggregates, named after E.E. Jelley who first observed them.[4] These aggregates exhibit a sharp, intense, and red-shifted absorption band, known as the J-band, which is significantly narrower than the monomer absorption band.[4][5] This bathochromic shift is a hallmark of a "head-to-tail" arrangement of the transition dipole moments of the constituent dye molecules.[6] J-aggregates are characterized by their coherent excitonic coupling, leading to properties such as superradiance and efficient energy transfer.[2][7] They are also intensely fluorescent, with a small Stokes shift.[4]

The formation of J-aggregates can be induced by increasing the dye concentration, adding salts like KI or NaCl, or using templates such as DNA.[8] In aqueous NaCl solution, the J-band of PIC is observed around 573-581 nm.[8][9]

Quantitative Spectroscopic Data

The following table summarizes the key spectroscopic parameters for this compound in its different forms.

| Species | Absorption Maximum (λmax) | Emission Maximum (λem) | Key Characteristics |

| Monomer | ~523 - 525 nm[2] | ~540 nm (in dilute solution) | Broad absorption band |

| H-Aggregate | ~480 - 490 nm[8] | Generally non-fluorescent | Blue-shifted absorption, broad band |

| J-Aggregate | ~573 - 581 nm[8][9] | ~575 - 585 nm | Sharp, intense, red-shifted absorption (J-band), narrow emission band, small Stokes shift |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible study of the spectroscopic properties of this compound.

Preparation of PIC Stock and Working Solutions

-

Stock Solution Preparation : A stock solution of PIC (e.g., 200 µM) is prepared by dissolving the powdered dye in a suitable solvent, such as molecular biology-grade water or a buffer (e.g., 10 mM NaCl, 5 mM TRIS, pH 7.0).[2][7]

-

Solubilization : To ensure complete dissolution and prevent the formation of large, uncontrolled aggregates, the solution should be sonicated for an extended period (e.g., 1 hour at 60 °C).[2][7]

-

Filtration : After cooling to room temperature, the solution should be filtered through a 0.2 µm syringe filter to remove any remaining particulates.[2][7]

-

Concentration Determination : The final concentration of the stock solution is accurately determined by measuring its absorbance at the monomer's absorption maximum (~523 nm) using the molar extinction coefficient (ε = 53,500 M-1cm-1).[2][7]

-

Working Solutions : Working solutions of desired concentrations are prepared by diluting the stock solution with the appropriate buffer or solvent.

UV-Vis Absorption Spectroscopy

-

Instrumentation : A dual-beam UV-Vis spectrophotometer is used for recording absorption spectra.

-

Sample Preparation : Samples are placed in a 1 cm path length quartz cuvette. For plate reader measurements, a clear-bottom 384-well plate can be used.[2]

-

Measurement : Absorption spectra are typically recorded over a wavelength range of 300 to 800 nm.[2] A baseline correction is performed using the solvent or buffer as a reference.

-

Analysis : The formation of H- and J-aggregates is monitored by observing the appearance of new absorption bands at shorter and longer wavelengths, respectively, relative to the monomer peak.

Fluorescence Spectroscopy

-

Instrumentation : A spectrofluorometer equipped with a suitable excitation source and detector is required.

-

Sample Preparation : Samples are placed in a fluorescence-grade quartz cuvette.

-

Emission Spectra : To measure the emission spectrum, the sample is excited at a wavelength corresponding to the absorption of the species of interest (e.g., 523 nm for the monomer, or at the J-band for the J-aggregate).[2] The emission is then scanned over a relevant wavelength range (e.g., 540 to 800 nm).[2] Slit widths should be optimized to balance signal intensity and spectral resolution (e.g., 5 nm).[2]

-

Excitation Spectra : To obtain an excitation spectrum, the emission wavelength is fixed at the maximum of the fluorescence band, and the excitation wavelength is scanned. This can help to identify which absorbing species is responsible for the observed emission.

Induction of Aggregation

-

Concentration-Induced Aggregation : A concentration series of PIC solutions is prepared to observe the transition from monomer to aggregate.

-

Salt-Induced Aggregation : A salt solution (e.g., KI or NaCl) is added to a PIC solution to induce the formation of J-aggregates.[8][10] The final salt concentration can be varied to study its effect on the aggregation process.

-

Template-Induced Aggregation : A templating agent, such as DNA with specific sequences (e.g., poly(AT)), can be used to promote the formation of ordered J-aggregates.[2][7]

Visualizations

Logical Relationship of PIC Species

Caption: Formation pathways of this compound aggregates.

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of PIC.

References

- 1. Mechanism and equilibrium thermodynamics of H- and J-aggregate formation from pseudo isocyanine chloride in water - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 2. Structural and optical variation of pseudoisocyanine aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Absorption spectrum of monomeric pseudoisocyanine: A new perspective and its implications for formation and spectral response of J-aggregates in solution and in thin films [open.metu.edu.tr]

- 4. functmaterials.org.ua [functmaterials.org.ua]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. Understanding Self-Assembled Pseudoisocyanine Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Aggregation Behavior of Pseudoisocyanine Iodide in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoisocyanine (B1232315) (PIC), a member of the cyanine (B1664457) dye family, has garnered significant scientific interest due to its pronounced tendency to self-assemble into highly ordered supramolecular structures in solution. This aggregation behavior, first observed independently by Jelley and Scheibe in the 1930s, leads to the formation of distinct aggregate species, most notably J-aggregates and H-aggregates, each possessing unique photophysical properties.[1][2] J-aggregates are characterized by a sharp, narrow, and bathochromically shifted (red-shifted) absorption band, known as the J-band, relative to the monomer absorption peak.[1][3] This phenomenon is attributed to the head-to-tail arrangement of the dye monomers, resulting in strong excitonic coupling.[4] Conversely, H-aggregates, formed through a face-to-face stacking of monomers, exhibit a hypsochromically shifted (blue-shifted) absorption band.[5]

The formation and stability of these aggregates are exquisitely sensitive to a variety of environmental factors, including dye concentration, temperature, solvent composition, and the presence of salts or other additives.[6][7][8] This sensitivity makes PIC a versatile molecule for applications in areas such as photosensitization, nonlinear optics, and as a probe for molecular organization in various systems, including biological ones.[9][10] This technical guide provides an in-depth overview of the aggregation behavior of pseudoisocyanine iodide (PIC) in solution, focusing on the core principles, experimental methodologies for characterization, and a summary of key quantitative data.

Factors Influencing this compound Aggregation

The equilibrium between PIC monomers and their aggregated forms is dynamic and can be readily manipulated by altering the solution conditions.

-

Concentration: The formation of J-aggregates is a concentration-dependent phenomenon. Below a certain critical concentration, PIC exists predominantly as monomers. As the concentration increases, dimerization and the formation of small oligomers (often H-aggregates) occur, which then act as nucleation sites for the growth of larger J-aggregates.[3][6] For instance, in aqueous solutions, J-aggregation is prominently observed at concentrations exceeding 5 × 10⁻³ M.[1]

-

Temperature: Temperature plays a crucial role in the thermodynamics of aggregation. Generally, the formation of J-aggregates is favored at lower temperatures, with a distinct temperature threshold for their formation at a given concentration.[6][8] This inverse temperature dependence suggests that the aggregation process is enthalpically driven.

-

Solvent: The choice of solvent significantly impacts the aggregation behavior. In aqueous solutions, PIC readily forms J-aggregates due to hydrophobic interactions that promote the association of the dye molecules.[7] The addition of organic co-solvents, such as 1-propanol (B7761284) or 1,4-dioxane, can alter the morphology of the aggregates, inducing a transition from three-dimensional to two-dimensional structures.[7][11] In some organic solvents, J-aggregation can also be induced.[12]

-

Additives and Templates: The presence of electrolytes, such as potassium iodide (KI) or sodium chloride (NaCl), can promote J-aggregation by screening the electrostatic repulsion between the cationic dye molecules.[1][8][13] Furthermore, macromolecular templates like DNA can direct the assembly of PIC molecules, with a preference for AT-rich regions, leading to the formation of "J-bits".[4][5] Surfactants can either promote or disrupt aggregation depending on their concentration relative to the critical micelle concentration.[1]

Core Experimental Protocols

The study of PIC aggregation relies on a suite of spectroscopic and imaging techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This is the primary technique for monitoring the formation of J- and H-aggregates due to their distinct spectral signatures.

Objective: To determine the critical aggregation concentration and observe the spectral shifts associated with J- and H-aggregate formation.

Materials:

-

This compound (PIC)

-

High-purity solvent (e.g., deionized water, ethanol)

-

Spectrophotometer cuvettes (e.g., 1 cm path length)

-

Spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of PIC in the desired solvent (e.g., 10 mM in water). To ensure complete dissolution, the solution can be sonicated for approximately 1 hour at a controlled temperature (e.g., 60°C) and then filtered through a 0.2 µm syringe filter.[4][5]

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide concentration range (e.g., 1 µM to 10 mM).

-

Spectral Acquisition:

-

Record the absorption spectrum of each dilution over a wavelength range of approximately 400 nm to 700 nm.

-

Use the pure solvent as a blank for baseline correction.

-

The monomer typically exhibits an absorption maximum around 523 nm.[4]

-

The J-aggregate is characterized by a sharp peak appearing at a longer wavelength, typically around 573 nm.[14] A blue-shift from the monomer peak would indicate the presence of H-aggregates.[3]

-

-

Data Analysis:

-

Plot the absorbance at the monomer and J-aggregate peak wavelengths as a function of concentration.

-

The critical aggregation concentration can be estimated as the concentration at which the J-band becomes prominent.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is highly sensitive to the formation of J-aggregates, which exhibit a characteristic narrow and nearly resonant fluorescence emission.

Objective: To characterize the fluorescence properties of PIC J-aggregates and distinguish them from the weakly fluorescent monomer.

Materials:

-

PIC solutions of varying concentrations

-

Fluorometer cuvettes

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare PIC solutions at concentrations known to favor J-aggregate formation (typically above the critical aggregation concentration).

-

Spectral Acquisition:

-

Excite the sample at a wavelength corresponding to the absorption of the J-aggregate (e.g., 530 nm or at the J-band maximum).[1]

-

Record the emission spectrum. J-aggregates of PIC show a narrow fluorescence peak that is nearly resonant with the J-band absorption, often around 575 nm.[10]

-

The monomeric PIC has a very low fluorescence quantum yield.[4]

-

-

Data Analysis:

-

Compare the fluorescence intensity and spectral shape of aggregated and monomeric solutions.

-

The Stokes shift (the difference between the absorption and emission maxima) for J-aggregates is typically very small.[5]

-

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the morphology of PIC aggregates in a near-native, hydrated state.

Objective: To determine the size, shape, and structure of PIC J-aggregates.

Procedure:

-

Sample Preparation:

-

Prepare a PIC solution at a concentration where J-aggregates are formed (e.g., 12.5 mM in water).[3]

-

-

Grid Preparation:

-

Apply a small aliquot (a few microliters) of the sample solution to a TEM grid with a perforated carbon film.

-

Blot the grid to create a thin film of the solution.

-

Rapidly plunge-freeze the grid in a cryogen (e.g., liquid ethane) to vitrify the water.

-

-

Imaging:

-

Transfer the frozen grid to a cryo-TEM holder and insert it into the transmission electron microscope.

-

Acquire images at low electron dose conditions to minimize radiation damage to the sample.

-

-

Data Analysis:

Quantitative Data Summary

The following tables summarize key quantitative data on the aggregation behavior of this compound from various studies.

| Parameter | Value | Conditions | Reference(s) |

| Monomer Absorption Max (λmax) | ~523 nm | Aqueous Solution | [4] |

| ~485 nm & ~525 nm | Water | [14] | |

| J-Aggregate Absorption Max (J-band) | ~573 nm | Water | [14] |

| 17,500 cm-1 (~571 nm) | 12.5 mM PIC in deionized water | [3] | |

| Critical Aggregation Concentration | > 5 x 10-3 M | Aqueous Solution | [1] |

| J-Aggregate Fluorescence Max | 17,500 cm-1 (~571 nm) | 12.5 mM PIC in deionized water | [3] |

| ~575 nm | [10] | ||

| Monomer Molar Extinction Coefficient | 53,500 M-1 cm-1 | at 523 nm | [4][5] |

| J-Aggregate Fiber Width | ~2.3 nm | Aqueous Solution | [2] |

| 2.89 nm | 12.5 mM PIC in deionized water | [2] | |

| J-Aggregate Length | ~350 nm | 12.5 x 10-3 M solution | [15] |

| Monomer Fluorescence Quantum Yield | 0.012 ± 0.002% | [4] |

Table 1: Spectroscopic and Physical Properties of this compound Monomers and J-Aggregates.

| Factor | Effect on J-Aggregation | Observations | Reference(s) |

| Increasing Concentration | Promotes | Formation of J-band above a critical concentration. | [1][6] |

| Decreasing Temperature | Promotes | Aggregation is enthalpically favorable. | [6][8] |

| Aqueous Solvent | Promotes | Hydrophobic interactions drive aggregation. | [7] |

| Organic Co-solvents (e.g., 1-propanol, 1,4-dioxane) | Modifies Morphology | Induces transition from 3D to 2D aggregate structures. | [7][11] |

| Addition of Salts (e.g., KI, NaCl) | Promotes | Screens electrostatic repulsion between dye molecules. | [1][8][13] |

| DNA (AT-rich sequences) | Templates Aggregation | Formation of "J-bits" on the DNA scaffold. | [4][5] |

Table 2: Influence of Various Factors on the J-Aggregation of this compound.

Visualizing Aggregation Pathways and Workflows

Caption: A simplified signaling pathway illustrating the transition from this compound monomers to J-aggregates, influenced by key environmental factors.

Caption: A typical experimental workflow for the preparation and analysis of this compound aggregates using common spectroscopic and microscopic techniques.

References

- 1. functmaterials.org.ua [functmaterials.org.ua]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Molecular model of J-aggregated pseudoisocyanine fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding Self-Assembled Pseudoisocyanine Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and optical variation of pseudoisocyanine aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism and equilibrium thermodynamics of H- and J-aggregate formation from pseudo isocyanine chloride in water - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 7. Effect of organic solvents on J aggregation of pseudoisocyanine dye at mica/water interfaces: morphological transition from three-dimension to two-dimension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

The Architecture of Light: An In-depth Technical Guide to J-aggregates of Pseudoisocyanine Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation, characterization, and photophysical properties of J-aggregates of pseudoisocyanine (B1232315) (PIC), a classic and widely studied cyanine (B1664457) dye. This document delves into the theoretical underpinnings of J-aggregation, offers detailed experimental protocols for their preparation and analysis, and presents key quantitative data in a structured format. The aim is to equip researchers, particularly those in materials science and drug development, with the foundational knowledge to harness the unique optical and excitonic properties of these supramolecular assemblies.

Core Concepts: The Phenomenon of J-Aggregation

J-aggregates, named after E.E. Jelley who first reported this phenomenon in 1936, represent a state of matter where dye molecules self-assemble into highly ordered structures.[1][2] In the case of pseudoisocyanine, individual monomeric dye molecules, which typically exhibit broad absorption spectra, undergo a remarkable transformation upon aggregation. This process is driven by intermolecular interactions, leading to a "head-to-tail" alignment of the transition dipole moments of the constituent molecules.[3][4]

This specific arrangement results in strong excitonic coupling, where the electronic excited states of the individual molecules are no longer localized but are delocalized over a number of molecules within the aggregate.[3][5] This delocalization is the origin of the defining characteristic of J-aggregates: the appearance of a sharp, intense, and red-shifted absorption band known as the "J-band".[2][5][6][7] This bathochromic shift is a direct consequence of the lowering of the excited state energy level in the aggregated form compared to the monomer.[2]

The formation of J-aggregates is a dynamic process influenced by several factors, including:

-

Concentration: J-aggregation is highly dependent on the dye concentration, with a critical concentration required to initiate the self-assembly process.[8][9]

-

Solvent: The polarity and composition of the solvent play a crucial role in mediating the intermolecular interactions that drive aggregation.

-

Temperature: Temperature can influence the equilibrium between the monomeric and aggregated states.[10]

-

Additives: The presence of salts or polymers can promote or modify the aggregation process.[11]

Structural and Photophysical Properties

J-aggregates of pseudoisocyanine typically form elongated, fiber-like or rod-like structures.[2][8][9] Cryo-transmission electron microscopy (cryo-TEM) studies have visualized these structures, revealing diameters on the nanometer scale and lengths that can extend to hundreds of nanometers.[8][9][12]

The unique optical properties of PIC J-aggregates are a direct result of their ordered molecular arrangement. Key photophysical characteristics include:

-

Narrow Absorption Band (J-band): A sharp and intense absorption peak that is red-shifted compared to the monomer absorption.[5][6][7]

-

Resonant Fluorescence: A narrow fluorescence emission band that is nearly resonant with the J-band, resulting in a very small Stokes shift.[5]

-

Coherent Exciton Delocalization: The ability of electronic excitations to be delocalized over multiple molecules, leading to efficient energy transfer.[3][13]

-

Superradiance: The cooperative emission of light from the coherently coupled molecules, resulting in a shorter fluorescence lifetime compared to the monomer.[14]

Quantitative Data Summary

The following tables summarize key quantitative data for pseudoisocyanine J-aggregates, compiled from various sources. It is important to note that these values can vary depending on the specific experimental conditions (e.g., solvent, temperature, concentration, and presence of additives).

Table 1: Spectroscopic Properties of Pseudoisocyanine (PIC) Monomers and J-aggregates

| Property | PIC Monomer | PIC J-aggregate | Reference(s) |

| Absorption Maximum (λabs) | ~485 nm, ~523-525 nm | ~571-580 nm | [2][12][15] |

| Emission Maximum (λem) | - | ~574.6-577 nm | [7][9] |

| Stokes Shift | - | ~1-4 nm | [7] |

| J-band Linewidth (FWHM) | - | ~12-20 nm | [6][7] |

| Fluorescence Lifetime | - | ~50 ps | [14] |

Table 2: Structural and Physical Properties of PIC J-aggregates

| Property | Value | Method of Determination | Reference(s) |

| Morphology | Rod-like, Fiber-like | Cryo-TEM, AFM | [8][9][12] |

| Diameter | ~2.3 - 2.89 nm | Cryo-TEM | [8][12][15] |

| Length | Up to ~350 - 650 nm | Cryo-TEM, Light Scattering | [8][9][10] |

| Aggregation Number | ~3000 molecules | Cryo-TEM | [8][9] |

| Exciton Coherence Length | ~8.9 molecules (in solution) | Spectroscopic Analysis | [12][15] |

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of pseudoisocyanine J-aggregates.

Preparation of Pseudoisocyanine J-aggregates in Aqueous Solution

This protocol describes a standard method for preparing PIC J-aggregates in an aqueous environment.

Materials:

-

Pseudoisocyanine iodide (PIC) powder

-

Deionized water

-

Spectrophotometer cuvettes (1 cm path length)

-

Vortex mixer

-

Sonicator

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of PIC in deionized water. A typical starting concentration is in the millimolar range (e.g., 1-15 mM).[12][15] The powder should be dissolved completely by vortexing and sonication. Due to the light sensitivity of cyanine dyes, it is recommended to work in a dimly lit environment and store the solution in the dark.

-

Dilution to Working Concentration: Dilute the stock solution with deionized water to the desired final concentration for J-aggregate formation. The formation is concentration-dependent, often initiated at concentrations above 0.1 mM.[6]

-

Incubation: Allow the solution to incubate at room temperature. The time required for J-aggregate formation can vary from minutes to hours depending on the concentration and other conditions. The formation can be monitored over time by observing the spectral changes.

-

Characterization: Once the J-aggregates have formed, they can be characterized using various spectroscopic and microscopic techniques as described below.

Characterization Techniques

This is the primary technique for confirming the formation of J-aggregates.

Procedure:

-

Blank Measurement: Use deionized water as a blank to zero the spectrophotometer.

-

Sample Measurement: Record the absorption spectrum of the PIC solution over a wavelength range that covers both the monomer and J-aggregate absorption bands (e.g., 400-700 nm).

-

Analysis: The formation of J-aggregates is confirmed by the appearance of a sharp, red-shifted absorption peak (the J-band) around 570-580 nm, accompanied by a decrease in the monomer absorption bands around 485 nm and 525 nm.[15]

Fluorescence spectroscopy provides further evidence of J-aggregate formation and information about their emissive properties.

Procedure:

-

Excitation: Excite the sample at a wavelength corresponding to the J-band absorption maximum (e.g., 570 nm).

-

Emission Scan: Record the fluorescence emission spectrum.

-

Analysis: J-aggregates exhibit a narrow emission peak that is nearly resonant with the absorption J-band, indicating a small Stokes shift.[5]

Visualizing the Processes

The following diagrams, generated using the DOT language, illustrate key conceptual and experimental workflows related to pseudoisocyanine J-aggregates.

Caption: The reversible formation pathway of pseudoisocyanine J-aggregates from monomers.

Caption: A typical experimental workflow for the preparation and characterization of PIC J-aggregates.

Applications and Future Directions

The unique photophysical properties of pseudoisocyanine J-aggregates make them attractive for a range of applications, particularly in fields where efficient light harvesting and energy transfer are critical.

-

Light-Harvesting Systems: Their ability to absorb light over a narrow spectral range and efficiently transfer energy makes them ideal candidates for artificial photosynthetic systems and organic solar cells.

-

Sensors: The sensitivity of the J-band to the local environment can be exploited for the development of chemical and biological sensors.

-

Nonlinear Optics: J-aggregates exhibit large third-order nonlinear optical susceptibilities, which is of interest for applications in optical switching and data processing.

-

Drug Delivery and Photodynamic Therapy: While less explored, the potential exists to use J-aggregates as carriers for therapeutic agents or as photosensitizers in photodynamic therapy, where their strong absorption in the visible region could be advantageous. The interaction of J-aggregates with biological macromolecules like DNA is an active area of research.[3][13]

Future research will likely focus on gaining more precise control over the size, structure, and stability of J-aggregates, as well as exploring their integration into more complex functional devices and therapeutic platforms. The continued study of these fascinating supramolecular assemblies promises to unlock new possibilities in materials science, photonics, and medicine.

References

- 1. grokipedia.com [grokipedia.com]

- 2. J-aggregate - Wikipedia [en.wikipedia.org]

- 3. Structural and optical variation of pseudoisocyanine aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. functmaterials.org.ua [functmaterials.org.ua]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism and equilibrium thermodynamics of H- and J-aggregate formation from pseudo isocyanine chloride in water - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Understanding Self-Assembled Pseudoisocyanine Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Molecular model of J-aggregated pseudoisocyanine fibers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Characteristics of Pseudoisocyanine Iodide

Authored for Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Introduction

Pseudoisocyanine (B1232315) (PIC), a member of the cyanine (B1664457) dye family, has garnered significant scientific interest due to its remarkable photophysical properties, most notably its propensity to form highly ordered supramolecular structures known as J-aggregates.[1] These aggregates exhibit unique spectral characteristics, including a sharp, red-shifted absorption band (J-band) and enhanced fluorescence, which are starkly different from those of the monomeric dye.[2] This behavior is a consequence of strong excitonic coupling between the constituent dye molecules arranged in a head-to-tail fashion.[1] The ability of PIC to self-assemble and its resulting optical properties make it a valuable tool in a variety of applications, including as a sensitizer (B1316253) in photographic emulsions, a probe for nucleic acid structures, and a component in artificial light-harvesting systems.[1][3] This technical guide provides a comprehensive overview of the core photophysical characteristics of Pseudoisocyanine iodide (PIC iodide), with a focus on its monomeric and J-aggregate forms. It includes a compilation of quantitative photophysical data, detailed experimental protocols for their measurement, and visualizations of the underlying processes.

Data Presentation: Photophysical Properties

The photophysical characteristics of this compound are highly dependent on its concentration and the surrounding environment. In dilute solutions, it primarily exists as a monomer, while at higher concentrations or in the presence of templates like DNA or certain polymers, it self-assembles into J-aggregates.[4] The following tables summarize the key quantitative data for both species.

Table 1: Photophysical Properties of this compound Monomer

| Parameter | Value | Conditions |

| Absorption Maximum (λabs) | ~523 - 525 nm | Methanol, Water |

| Molar Extinction Coefficient (ε) | 53,500 M-1cm-1 | At 523 nm |

| Emission Maximum (λem) | ~540 nm | Methanol |

Table 2: Photophysical Properties of this compound J-Aggregates

| Parameter | Value | Conditions |

| Absorption Maximum (λabs) | ~573 - 580 nm | Aqueous solution, high concentration |

| Emission Maximum (λem) | ~573 - 580 nm | Aqueous solution, resonant with J-band |

| Fluorescence Quantum Yield (Φf) | Varies significantly, can be enhanced relative to monomer | Dependent on aggregation conditions |

| Fluorescence Lifetime (τf) | ~310 ps | In NaCl aqueous solution |

Experimental Protocols

Accurate characterization of the photophysical properties of this compound requires careful experimental execution. The following sections detail the methodologies for key measurements.

Preparation of this compound Stock Solution

A standardized stock solution is crucial for reproducible spectroscopic measurements.

Materials:

-

This compound (PIC) powder

-

Measurement buffer (e.g., 10 mM NaCl, 5 mM TRIS, pH 7.0)

-

Sonicator

-

0.2 μm syringe filter

Procedure:

-

Weigh an appropriate amount of PIC powder to prepare a stock solution of a desired concentration (e.g., 200 μM).

-

Dissolve the powder in the measurement buffer.

-

To ensure complete dissolution and break up initial aggregates, sonicate the solution for 1 hour at 60 °C.[3]

-

Allow the solution to cool to room temperature.

-

Filter the solution through a 0.2 μm syringe filter to remove any remaining particulate matter.[3]

-

Determine the final concentration of the PIC monomer stock solution by measuring its absorbance at the monomer's absorption maximum (~523 nm) using the molar extinction coefficient (ε = 53,500 M-1cm-1) and the Beer-Lambert law (A = εcl).[3]

Measurement of Absorption Spectra

UV-Visible absorption spectroscopy is used to determine the absorption maxima of both the monomer and J-aggregate forms of PIC.

Instrumentation:

-

UV-Visible Spectrophotometer (e.g., Agilent Cary 60 or equivalent)

-

Quartz or glass cuvettes (1 cm path length)

Procedure:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output.

-

Fill a cuvette with the blank solvent (the same buffer or solvent used to prepare the PIC solution).

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 300-800 nm).

-

Prepare a dilution of the PIC stock solution in the desired solvent. For monomeric spectra, a low concentration (e.g., < 10 µM) is typically used. For J-aggregate formation, higher concentrations are required, and the aggregation can be induced by adding salts or other agents.

-